

Application Notes and Protocols for Cell Permeability Assays of Pomalidomide-Based PROTACs

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Compound of Interest

Compound Name: Pomalidomide-PEG4-Azide

Cat. No.: B2743674

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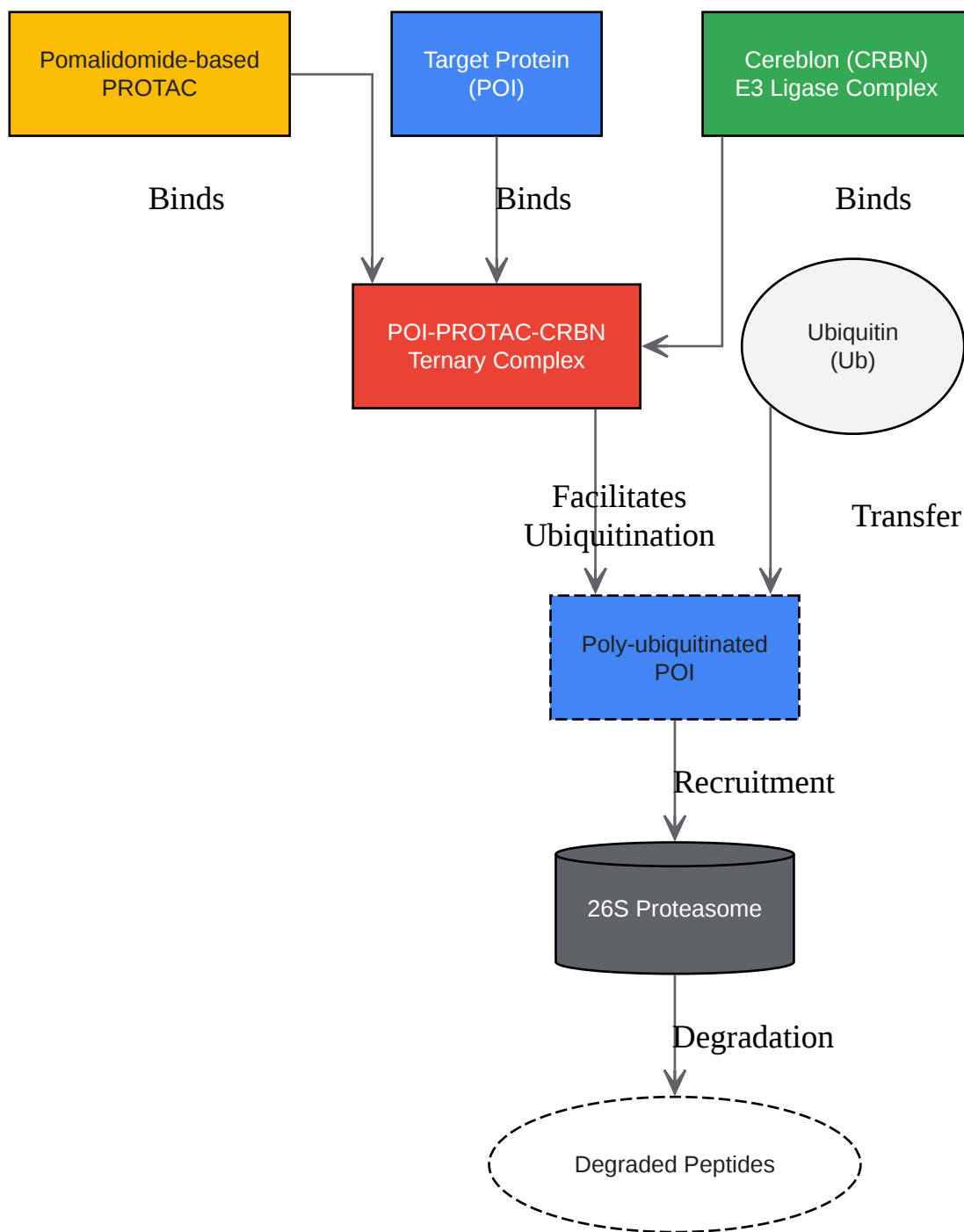
Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] Pomalidomide-based PROTACs specifically utilize a pomalidomide derivative to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] A critical determinant of PROTAC efficacy is their ability to permeate the cell membrane to engage their intracellular targets. Due to their larger size and complex structures, assessing cell permeability is a key challenge in PROTAC development.[5][6] These application notes provide detailed protocols for essential in vitro assays to evaluate the cell permeability of pomalidomide-based PROTACs.

Signaling Pathway of Pomalidomide-Based PROTACs

Pomalidomide-based PROTACs function by inducing the proximity of a target protein of interest (POI) and the CRBN E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN

(CRL4[^]CRBN[^]) complex.[3] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[7]



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Caption: Mechanism of action for a pomalidomide-based PROTAC.

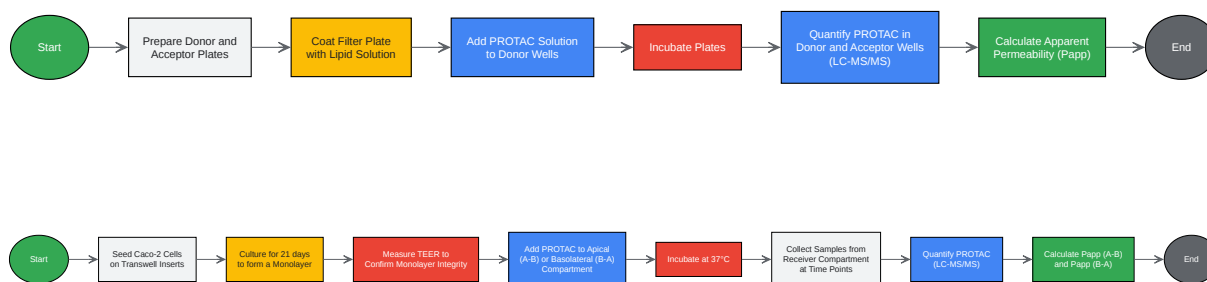
Key Cell Permeability Assays

The two most common in vitro methods for assessing the cell permeability of PROTACs are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.[5][8] It provides a measure of a compound's lipophilicity and its ability to cross the lipid bilayer without the influence of active transporters or efflux pumps.[6][9]

Experimental Workflow:



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